

Delavirdine: A Technical Overview of its Physicochemical Properties and Mechanism of Action

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Compound Name:	Delavinone	
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This technical guide provides an in-depth overview of the molecular and physicochemical characteristics of Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The information is intended for researchers, scientists, and professionals in the field of drug development and virology.

Core Molecular and Physicochemical Data

Delavirdine (U-90152) is a synthetic compound belonging to the bisheteroarylpiperazine class of NNRTIs.[1] Its core function is the inhibition of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase enzyme, a critical component in the viral replication cycle.[2][3][4]

The quantitative physicochemical properties of Delavirdine and its commonly used mesylate salt are summarized in the table below.

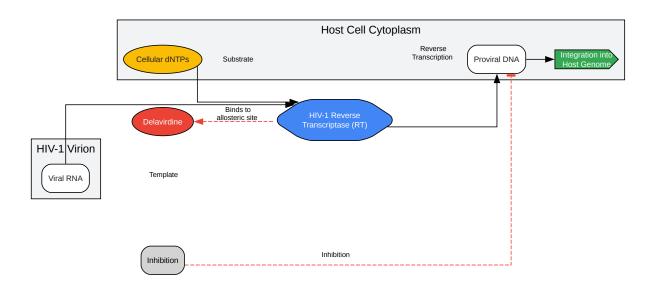


Property	Value (Delavirdine Base)	Value (Delavirdine Mesylate)	Reference(s)
Molecular Formula	C22H28N6O3S	C22H28N6O3S · CH4O3S	[1][5][6]
Molecular Weight	456.56 g/mol	552.67 g/mol	[1][6]
Melting Point	226-228 °C	Not specified	[1][5]
Aqueous Solubility (23°C)	2942 μg/mL (pH 1.0)295 μg/mL (pH 2.0)0.81 μg/mL (pH 7.4)	Not specified	[1]
рКа	pKa1: 4.56pKa2: 8.9	Not specified	[1]
Log P (n- octanol/water)	2.84	Not specified	[1][5]
Percent Composition	C 57.88%, H 6.18%, N 18.41%, O 10.51%, S 7.02%	C 49.98%, H 5.84%, N 15.21%, O 17.37%, S 11.60%	[1]

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Delavirdine functions as a non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[2] It binds to a hydrophobic pocket in the p66 subunit of the enzyme, which is distinct from the active site where deoxynucleoside triphosphates (dNTPs) bind.[7] This binding event induces a conformational change in the enzyme, disrupting the catalytic site and thereby blocking both RNA-dependent and DNA-dependent DNA polymerase activities.[2][4][5] Consequently, the conversion of the viral RNA genome into proviral DNA is halted, preventing the integration of the viral genetic material into the host cell's genome and inhibiting viral replication.[8] Delavirdine is highly specific for HIV-1 RT and does not significantly inhibit HIV-2 RT or human cellular DNA polymerases α , β , or δ .[2][5]





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Fig. 1: Delavirdine's inhibitory action on HIV-1 replication.

Experimental Protocols

The characterization and quantification of Delavirdine involve various analytical techniques. Below are summaries of key experimental methodologies cited in the literature.

High-Performance Liquid Chromatography (HPLC) for Plasma Quantification

A sensitive HPLC method is utilized for the determination of Delavirdine in plasma samples. The protocol involves the following steps:

• Sample Preparation: Plasma samples (50 μL) are deproteinized using 150 μL of acetonitrile containing an internal standard (e.g., cisapride).



- Chromatographic Separation: The supernatant is injected onto a C18 reverse-phase column.
- Mobile Phase: An isocratic mobile phase consisting of a 60:40 (v/v) mixture of acetonitrile and 50 mM sodium dihydrogen phosphate is used.
- Flow Rate: The mobile phase is delivered at a flow rate of 1 mL/min.
- Detection: Fluorescence detection is employed with an excitation wavelength of 295 nm and an emission wavelength of 425 nm.

This method demonstrates linearity in the range of 25 to 25,000 ng/mL, with a limit of quantitation of 25 ng/mL.

Solid-State Nuclear Magnetic Resonance (NMR) Characterization

Solid-state NMR, specifically 13C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, is used to characterize the different crystalline and amorphous forms of Delavirdine mesylate.

- Technique: Conventional 13C CP/MAS NMR spectroscopy and related spectral editing methods are employed.
- Analysis: The spectra of different solid forms reveal distinct differences in chemical shifts and peak splitting patterns, allowing for their differentiation. Resonances of the isopropyl methyl carbons are particularly diagnostic for each form.
- Relaxation Time Measurement: NMR relaxation times (T1pH, T1H, and T1C) are measured
 to provide information about the molecular motion and local environments within the different
 solid-state structures.[9]
- Application: This technique is crucial for quantitative analysis of polymorph and pseudopolymorph mixtures in bulk drug substances and final dosage forms.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

The antiviral activity of Delavirdine is quantified by its ability to inhibit the enzymatic activity of recombinant HIV-1 reverse transcriptase.



- Enzyme Source: Purified, recombinant HIV-1 reverse transcriptase is used.
- Assay Principle: The assay measures the incorporation of labeled dNTPs into a newly synthesized DNA strand using an RNA template.
- Procedure: The enzyme is incubated with a template-primer complex (e.g., poly(A)·oligo(dT))
 and a mixture of dNTPs, including a labeled nucleotide (e.g., [3H]dTTP). The reaction is
 performed in the presence of varying concentrations of Delavirdine.
- Quantification: The amount of newly synthesized, labeled DNA is quantified, typically by acid precipitation followed by scintillation counting or through ELISA-based methods.
- Endpoint: The 50% inhibitory concentration (IC50) is calculated, which represents the
 concentration of Delavirdine required to reduce the activity of the reverse transcriptase by
 half. For Delavirdine, the IC50 against HIV-1 RT is approximately 0.26 μM.[10][11]

Enzyme Kinetic Studies

To elucidate the mechanism of inhibition, enzyme kinetic studies are performed.

- Objective: To determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).
- Methodology: The initial velocity of the reverse transcriptase reaction is measured at various concentrations of the substrate (dNTPs) and a fixed concentration of the inhibitor (Delavirdine). This is repeated for several inhibitor concentrations.
- Data Analysis: The data are plotted using methods such as the Lineweaver-Burk or Dixon plots. For Delavirdine, these studies demonstrate a non-competitive inhibition pattern with respect to the dNTP substrate, confirming that it does not bind to the enzyme's active site.[1]

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